1-Dodecyl-4-iodobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

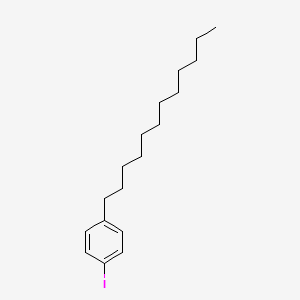

1-Dodecyl-4-iodobenzene is an organic compound with the molecular formula C18H29I . It is characterized by a benzene ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and an iodine atom at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-Dodecyl-4-iodobenzene can be synthesized through various methods. One common approach involves the iodination of 1-dodecylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

化学反应分析

Types of Reactions: 1-Dodecyl-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 1-dodecyl-4-aminobenzene, 1-dodecyl-4-hydroxybenzene, etc.

Coupling Products: Biaryl compounds or extended aromatic systems.

科学研究应用

Organic Synthesis

Role as an Intermediate:

1-Dodecyl-4-iodobenzene is frequently utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity is primarily attributed to the carbon-iodine bond, which undergoes various chemical reactions such as nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be replaced by various functional groups using reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

- Coupling Reactions: It participates in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other compounds.

Table 1: Summary of Reaction Types and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide | Polar solvents | 1-Dodecyl-4-aminobenzene |

| Coupling (Suzuki) | Palladium catalyst | Toluene or DMF | Biaryl compounds |

Material Science

Liquid Crystals and Organic Semiconductors:

The compound is used in the preparation of liquid crystals due to its amphiphilic nature, which allows it to form organized structures. Additionally, it serves as a precursor for organic semiconductors, contributing to advancements in electronic materials.

Case Study: Liquid Crystal Applications

Research indicates that this compound exhibits favorable properties for forming liquid crystalline phases that are essential for display technologies. Its ability to self-organize into mesogenic structures enhances the performance of liquid crystal displays (LCDs) .

Biological Studies

Drug Delivery Systems:

The hydrophobic dodecyl chain of this compound makes it a candidate for drug delivery systems. Its structural properties allow for encapsulation of hydrophobic drugs, improving their solubility and bioavailability.

Case Study: Anticancer Applications

In studies focusing on anticancer agents, derivatives of this compound have shown potential in enhancing the delivery of therapeutic compounds to cancer cells. The compound's ability to form micelles aids in transporting hydrophobic drugs across biological membranes .

作用机制

The mechanism of action of 1-dodecyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the iodine atom, forming a palladium-aryl complex. This complex then undergoes transmetallation and reductive elimination steps to form the final product.

相似化合物的比较

- 1-Dodecyl-4-bromobenzene

- 1-Dodecyl-4-chlorobenzene

- 1-Dodecyl-4-fluorobenzene

Comparison: 1-Dodecyl-4-iodobenzene is unique due to the relatively weak carbon-iodine bond, making it more reactive in substitution and coupling reactions compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity is advantageous in synthetic applications where high reactivity is desired.

生物活性

1-Dodecyl-4-iodobenzene is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its unique structure, characterized by a dodecyl group and an iodine atom attached to a benzene ring, imparts distinctive properties that are explored for various applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H29I, with a molecular weight of approximately 364.34 g/mol. The presence of the long hydrophobic dodecyl chain contributes to its amphiphilic nature, making it suitable for interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C18H29I |

| Molecular Weight | 364.34 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The iodine atom can enhance the compound's reactivity, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms:

- Membrane Disruption: The hydrophobic dodecyl chain can integrate into lipid bilayers, altering membrane integrity and function.

- Enzyme Inhibition: Interactions with specific enzymes may inhibit their activity, which is a common mechanism for many bioactive compounds.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Case Study:

In a study evaluating the antimicrobial efficacy of various iodinated compounds, this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be comparable to other known antimicrobial agents, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds containing iodine are often investigated for their ability to induce apoptosis in cancer cells.

Research Findings:

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce cellular stress responses that lead to programmed cell death.

Applications in Drug Development

Due to its biological activity, this compound is being investigated for potential applications in drug development. Its unique properties make it a candidate for:

- Antimicrobial Agents: Development of new antibiotics.

- Anticancer Drugs: Formulation of novel chemotherapeutics targeting specific cancer types.

属性

CAS 编号 |

170698-90-5 |

|---|---|

分子式 |

C18H29I |

分子量 |

372.3 g/mol |

IUPAC 名称 |

4-iodododecylbenzene |

InChI |

InChI=1S/C18H29I/c1-2-3-4-5-6-10-15-18(19)16-11-14-17-12-8-7-9-13-17/h7-9,12-13,18H,2-6,10-11,14-16H2,1H3 |

InChI 键 |

XCHZLNUUCYPION-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)I |

规范 SMILES |

CCCCCCCCC(CCCC1=CC=CC=C1)I |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。